![molecular formula C12H16ClN3O B1287197 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride CAS No. 483366-73-0](/img/structure/B1287197.png)
1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride
Overview
Description
“1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” is a compound that likely contains a benzoxazole ring and a piperidine ring . Benzoxazole is a heterocyclic compound, it is a fusion of benzene and oxazole (a five-membered ring containing two atoms of carbon, two of nitrogen, and one of oxygen) . Piperidine is a heterocyclic organic compound, it is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While the specific synthesis process for “1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” is not available, benzoxazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Molecular Structure Analysis
The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” likely includes a benzoxazole ring and a piperidine ring . The benzoxazole ring is a heterocyclic compound consisting of the fusion of a benzene ring and an oxazole ring . The piperidine ring is a six-membered ring with one nitrogen atom .
Scientific Research Applications
G-Protein-Coupled Receptor (GPCR) Kinase Inhibition
This compound has been identified as a potential inhibitor for GPCR kinases, particularly GRK-2 and GRK-5 . These kinases are therapeutic targets for cardiovascular diseases, and inhibitors can help modulate heart function and treat heart failure.
Proteomics Research
The compound is used in proteomics research as a specialty chemical. It’s utilized for various biochemical assays that help understand protein functions and interactions within biological systems .
Immunomodulation
Derivatives of this compound have been synthesized as potential immunosuppressive agents. They function as uncompetitive inhibitors for inosine-5′-monophosphate dehydrogenase (IMPDH), which is a critical enzyme in the proliferation of lymphocytes .
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . The inhibition of these kinases can lead to changes in the signaling pathways they are involved in, potentially altering cellular responses .
Biochemical Pathways
Grk-2 and grk-5 are known to play crucial roles in the regulation of g protein-coupled receptors (gpcrs), which are involved in a wide range of cellular signaling pathways . By inhibiting GRK-2 and GRK-5, this compound could potentially affect multiple GPCR-mediated signaling pathways.
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVDPKQTSJNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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